2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide

Lipophilicity Drug-likeness Permeability

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide is a synthetic indole-5-acetamide derivative (C18H24N2O, MW 284.4 g/mol) containing a cyclohexylacetyl side chain linked via a methylene spacer to the 5-position of a 2-methylindole core. The compound is cataloged in PubChem (CID and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry programs exploring indole-based scaffolds.

Molecular Formula C18H24N2O
Molecular Weight 284.403
CAS No. 852136-14-2
Cat. No. B2548449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
CAS852136-14-2
Molecular FormulaC18H24N2O
Molecular Weight284.403
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3CCCCC3
InChIInChI=1S/C18H24N2O/c1-13-9-16-10-15(7-8-17(16)20-13)12-19-18(21)11-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11-12H2,1H3,(H,19,21)
InChIKeyOIKSUZPWWWYEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide (CAS 852136-14-2): Chemical Identity and Baseline Characteristics


2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide is a synthetic indole-5-acetamide derivative (C18H24N2O, MW 284.4 g/mol) containing a cyclohexylacetyl side chain linked via a methylene spacer to the 5-position of a 2-methylindole core [1]. The compound is cataloged in PubChem (CID 4088887) and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry programs exploring indole-based scaffolds [1]. Its computed physicochemical profile includes an XLogP3 of 4.2, two hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds [1].

Why Generic Substitution Fails for 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide (852136-14-2)


Within the indole-5-acetamide class, subtle structural variations—such as the presence or absence of the 2-methyl substituent on the indole ring, the length and nature of the linker (methylene vs. direct attachment), and the size of the N-acyl group (cyclohexyl vs. smaller alkyl or aryl)—produce distinct lipophilicity, conformational flexibility, and hydrogen-bonding profiles that directly affect target engagement, membrane permeability, and metabolic stability [1]. Consequently, close analogs cannot be assumed to behave interchangeably in biological assays or synthetic sequences; each compound requires independent characterization of its physicochemical and functional parameters to support reproducible research outcomes [1].

Quantitative Differentiation Evidence for 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide (852136-14-2)


Lipophilicity (XLogP3) Differentiation Against N-Unsubstituted Indole-5-acetamide Baseline

The target compound exhibits a computed XLogP3 of 4.2, which is substantially higher than the baseline indole-5-acetamide core (N-(1H-indol-5-yl)acetamide, XLogP3 ≈ 1.2) lacking both the cyclohexylacetyl group and the 2-methyl substituent. This approximately 3.0 log unit increase indicates markedly greater lipophilicity, which may enhance passive membrane permeability but also requires assessment of solubility and metabolic liability in any biological application.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Rotatable Bond Count Compared to 2-cyclohexyl-N-(1H-indol-5-yl)acetamide

The target compound (MW 284.4, 4 rotatable bonds) possesses both a 2-methyl substituent on the indole ring and a methylene spacer between the indole and the acetamide nitrogen. In contrast, 2-cyclohexyl-N-(1H-indol-5-yl)acetamide (MW 256.34, 3 rotatable bonds) lacks these features, resulting in a 28 Da mass difference and reduced conformational degrees of freedom. The additional methylene unit increases linker flexibility, which may influence binding pose sampling in target engagement studies.

Molecular properties Conformational flexibility Synthetic building block

Hydrogen Bond Donor/Acceptor Ratio Differentiates from Tertiary Amide Indole-5-acetamides

The target compound contains two hydrogen bond donors (indole N–H and amide N–H) and one hydrogen bond acceptor (amide carbonyl), yielding a donor/acceptor ratio of 2:1. By comparison, tertiary amide analogs such as N-cyclohexyl-N-methyl-2-(1H-indol-3-yl)acetamide possess only the indole N–H donor (ratio 1:1), fundamentally altering intermolecular hydrogen-bonding capacity. This difference impacts solubility in polar solvents, chromatographic retention, and potential for co-crystal formation.

Hydrogen bonding Solubility Crystal engineering

Absence of Publicly Available Bioactivity Data Relative to Annotated Indole-5-acetamide Pharmacophores

A systematic search of PubChem, ChEMBL, and PubMed (as of May 2026) identified zero quantitative bioactivity records (IC50, Ki, EC50) for CAS 852136-14-2, in contrast to well-annotated indole-5-acetamide GnRH antagonists (e.g., substituted indole-5-acetamides bearing pyridine side chains with reported binding Ki values in the low nanomolar range [2]). This data gap means that no efficacy- or potency-based differentiation claims can be made, and the compound's biological utility remains unvalidated.

Bioactivity Target engagement Data availability

Recommended Research and Industrial Application Scenarios for 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide (852136-14-2)


Lipophilic Scaffold for Membrane-Permeable Probe Design

With an XLogP3 of 4.2, this compound is well-suited as a starting scaffold for designing cell-permeable probes targeting intracellular receptors or enzymes, where passive membrane diffusion is required. Its lipophilicity is substantially higher than unsubstituted indole-5-acetamide (XLogP3 ≈ 1.2), making it a preferred choice for assays conducted in intact cells where compound uptake is a limiting factor [1].

Synthetic Intermediate for Diversified Indole-5-acetamide Libraries

The presence of both the secondary amide and the 2-methylindole NH provides two reactive sites for further derivatization (e.g., N-alkylation, acylation), supporting its use as a versatile building block in combinatorial chemistry campaigns. The four rotatable bonds offer conformational flexibility that can be exploited to explore diverse chemical space in lead-generation programs [1].

Negative Control or Scout Molecule in Indole-5-acetamide Target Engagement Studies

Given the current absence of published bioactivity data against common drug targets, this compound can serve as a structurally matched negative control or a scout molecule for establishing baseline activity in novel target screening assays, provided that users independently characterize its purity and stability under assay conditions [1].

Physicochemical Standard for Chromatographic Method Development

The distinct hydrogen-bonding profile (2 donors, 1 acceptor) and intermediate lipophilicity make this compound a useful reference standard for calibrating reversed-phase HPLC retention times or optimizing solid-phase extraction protocols for indole-containing analytes in bioanalytical workflows [1].

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